Cas no 1366372-72-6 ((3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
(3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1162909
- 1366372-72-6
- (3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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- Inchi: 1S/C24H19Cl2NO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
- InChI Key: WLPBCERFRHUDRG-QFIPXVFZSA-N
- SMILES: ClC1C=CC(=CC=1[C@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)Cl
Computed Properties
- Exact Mass: 455.0691135g/mol
- Monoisotopic Mass: 455.0691135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 625
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 75.6Ų
(3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162909-0.05g |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 0.05g |
$2829.0 | 2023-06-08 | ||
| Enamine | EN300-1162909-0.1g |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 0.1g |
$2963.0 | 2023-06-08 | ||
| Enamine | EN300-1162909-0.25g |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 0.25g |
$3099.0 | 2023-06-08 | ||
| Enamine | EN300-1162909-0.5g |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 0.5g |
$3233.0 | 2023-06-08 | ||
| Enamine | EN300-1162909-1.0g |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 1g |
$3368.0 | 2023-06-08 | ||
| Enamine | EN300-1162909-2.5g |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 2.5g |
$6602.0 | 2023-06-08 | ||
| Enamine | EN300-1162909-5.0g |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 5g |
$9769.0 | 2023-06-08 | ||
| Enamine | EN300-1162909-10.0g |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 10g |
$14487.0 | 2023-06-08 | ||
| Enamine | EN300-1162909-50mg |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 50mg |
$768.0 | 2023-10-03 | ||
| Enamine | EN300-1162909-100mg |
(3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366372-72-6 | 100mg |
$804.0 | 2023-10-03 |
(3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Introduction to (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 1366372-72-6)
(3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 1366372-72-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is characterized by its chiral center at the third carbon atom, which contributes to its stereochemical complexity. The presence of a 2,5-dichlorophenyl group and a fluoren-9-yl methoxycarbonyl moiety further enhances its structural diversity. These functional groups are strategically positioned to interact with biological targets, thereby influencing its pharmacological properties.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has shown potential in this regard, particularly in the context of its ability to interact with specific enzymes and receptors. Its unique structural features make it a valuable candidate for further investigation in drug discovery.
The synthesis of (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid involves multiple steps, each requiring precise control to ensure high yield and purity. The use of advanced synthetic techniques, such as chiral resolution and protecting group strategies, is essential to achieve the desired stereoisomer. These synthetic methodologies are critical in ensuring that the compound retains its biological activity and exhibits the desired pharmacological effects.
One of the most compelling aspects of (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is its potential as a lead compound for the development of new drugs. Preclinical studies have demonstrated that this compound can modulate key biological pathways involved in diseases such as cancer and inflammation. The interaction between the 2,5-dichlorophenyl group and target proteins appears to be crucial for its pharmacological activity.
The role of the fluoren-9-yl methoxycarbonyl moiety in enhancing the stability and bioavailability of the compound cannot be overstated. This group not only contributes to the overall molecular weight but also influences the solubility and metabolic profile of the molecule. These factors are critical in determining its efficacy and safety when used in therapeutic applications.
In conclusion, (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 1366372-72-6) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound holds great potential for the development of novel therapeutic agents.
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